

n-octacosane latent heat storage capacity

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Compound Focus: Octacosane

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Quantitative Data on Latent Heat Storage

The table below summarizes the thermal properties of n-octacosane from key studies. The data shows high latent heat, which is crucial for efficient thermal energy storage.

Material Composition	Melting Temp. (°C)	Freezing Temp. (°C)	Latent Heat of Melting (J/g)	Latent Heat of Freezing (J/g)	Source/Reference
Microencapsulated n-octacosane (PMMA shell)	50.6	53.2	86.4	88.5	[1] [2]
Microencapsulated n-octacosane (PMMA shell)	51.3	53.1	86.4	88.5	[1]
Micro-nanoencapsulated n-octacosane (PMMA shell)	~60	(Not specified)	138-152	(Not specified)	[3]

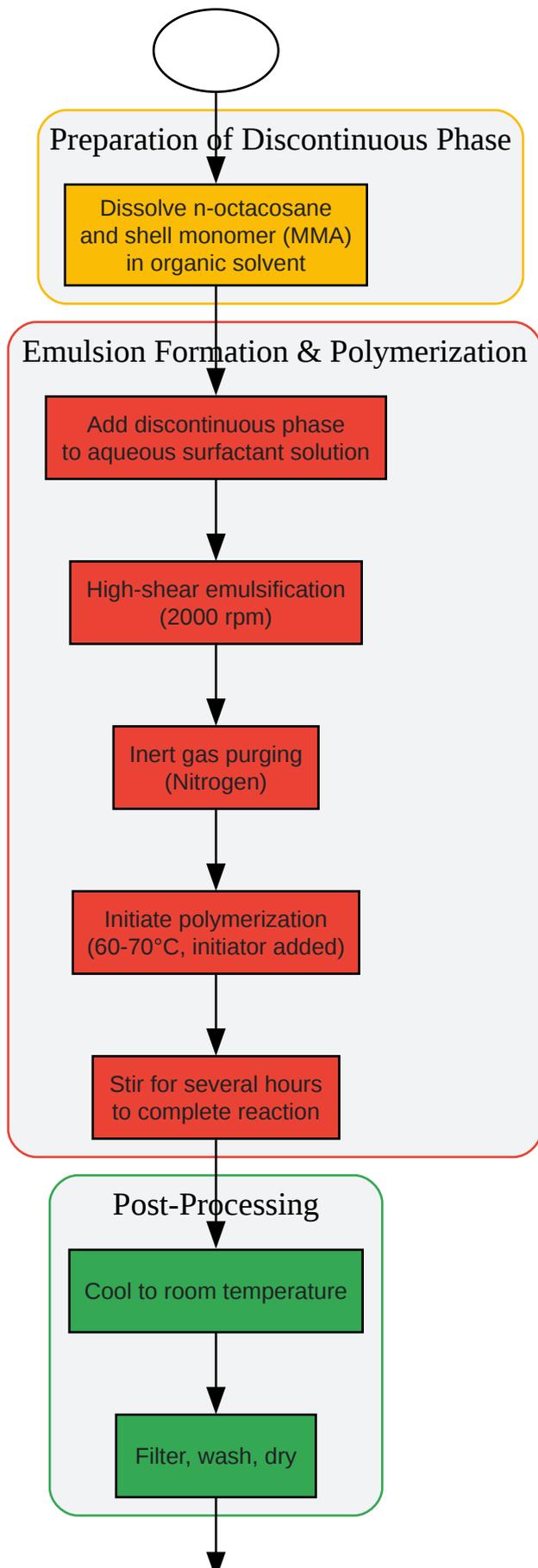
Material Composition	Melting Temp. (°C)	Freezing Temp. (°C)	Latent Heat of Melting (J/g)	Latent Heat of Freezing (J/g)	Source/Reference
n-Octacosane / LDPE composite (SOCT1)	($\Delta +2.1^{\circ}\text{C}$ from base)	(Not specified)	132.05	(Not specified)	[4]
n-Octacosane / polysiloxane form-stable PCM	(Not specified)	(Not specified)	163.8	(Not specified)	[5]

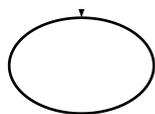
Key observations from the data:

- **Enhancement through Encapsulation:** Microencapsulating n-**octacosane** with a polymer shell like PMMA is a proven method to create a stable, functional PCM, though it can reduce the measurable latent heat per gram of the composite material compared to pure n-**octacosane** [1] [3].
- **Superior Performance in New Composites:** Recent research into form-stable composites (like those with polysiloxane networks) shows great promise, achieving a latent heat of **163.8 J/g**, which is among the highest reported values for stabilized n-**octacosane** [5].

Experimental Protocol for Microencapsulation

A common and effective method for creating n-**octacosane** PCMs is emulsion polymerization to form a PMMA shell. Below is a generalized workflow and detailed methodology based on the research.





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Experimental workflow for microencapsulating n-octacosane via emulsion polymerization.

Detailed Methodology

- **Materials:**

- **Core Material:** n-**Octacosane** (e.g., sourced from Fluka/TCl) [1] [3].
- **Shell Monomer:** Methyl methacrylate (MMA), often purified by double distillation [1].
- **Surfactant:** Non-ionic surfactants like Triton X-100 are used to stabilize the emulsion [1].
- **Initiator:** Water-soluble initiators such as ammonium persulphate or oil-soluble ones like azobisisobutyronitrile (AIBN) can be used, depending on the polymerization recipe [1] [5].
- **Solvent:** Deionized water is typically used as the continuous phase [1].

- **Procedure:**

- **Formation of Discontinuous Phase:** Dissolve the n-**octacosane** core material and the shell-forming monomer (MMA) in an appropriate organic solvent [1].
- **Emulsification:** Add the discontinuous phase to an aqueous solution containing the surfactant. The mixture is then subjected to high-shear stirring (e.g., at 2000 rpm) to form a stable oil-in-water (O/W) emulsion with fine droplets [1].
- **Polymerization:** Purge the emulsion with an inert gas like nitrogen to remove oxygen. Heat the system to a temperature of 60-70°C and add the polymerization initiator. Maintain stirring for several hours to allow the polymerization reaction to complete, forming the PMMA shell around the n-**octacosane** droplets [1].
- **Post-Processing:** After the reaction is complete, cool the mixture to room temperature. The resulting microcapsules are then filtered, repeatedly washed with water and ethanol to remove residuals, and dried to obtain a free-flowing powder [1] [2].

Characterization Techniques

To evaluate the successfully synthesized microcapsules, the following analyses are standard:

- **Surface Morphology (SEM):** Scanning Electron Microscopy is used to examine the microcapsules' surface texture, shape, and shell integrity. Studies confirm that well-prepared PMMA/**octacosane** microcapsules are spherical with a smooth and compact surface [1] [2].
- **Chemical Structure (FT-IR):** Fourier-Transform Infrared Spectroscopy verifies the chemical composition and confirms the successful formation of the microcapsules by showing characteristic peaks of both the core (**n-octacosane**) and the shell (PMMA) without unwanted chemical reactions [1] [2] [3].
- **Thermal Properties (DSC):** Differential Scanning Calorimetry is the primary technique for determining the phase change temperatures (melting and crystallization) and the latent heat of fusion and solidification, as shown in the data table [1] [2] [3].
- **Thermal Stability (TGA):** Thermogravimetric Analysis assesses the thermal degradation profile and long-term stability of the material. Research shows that microencapsulated **n-octacosane** degrades in multiple steps and remains stable well above its operating temperature [1] [2].
- **Thermal Reliability (Cycling Test):** The microcapsules are subjected to repeated melting and freezing cycles (e.g., 5000 cycles) to assess performance over time. DSC analysis after cycling shows minimal changes in latent heat, confirming excellent thermal reliability [2].

Application and Implementation Notes

- **Preventing Leakage:** The core purpose of microencapsulation or creating form-stable composites is to prevent liquid leakage during the solid-liquid phase change, enabling practical application in thermal systems [1] [5].
- **Improving Handling:** Encapsulation creates a solid, free-flowing powder that is easier to handle and incorporate into final products like paints, plasters, or composite materials [1].
- **Enhancing Heat Transfer:** The high surface-area-to-volume ratio of microcapsules can help mitigate the low thermal conductivity of paraffin waxes, improving heat transfer rates, especially when dispersed in a fluid to form a PCM slurry [1].

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